2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide
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Overview
Description
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of key intermediates, such as 2-(trifluoromethyl)phenylboronic acid , which is then coupled with other reactants under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a neuroprotective and anti-inflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Material Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) due to its favorable photoluminescence properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including proteins involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide involves its interaction with molecular targets such as ATF4 and NF-kB proteins . The compound inhibits the endoplasmic reticulum stress and apoptosis pathways, leading to reduced inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- 4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide stands out due to its unique combination of a morpholino group and a trifluoromethyl-substituted phenyl ring. This structural uniqueness contributes to its distinct pharmacological and material properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-5-15(6-4-14)24-18(28)27-7-1-2-13-12-23-17(25-16(13)27)26-8-10-29-11-9-26/h3-6,12H,1-2,7-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVSCDGKEGQRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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